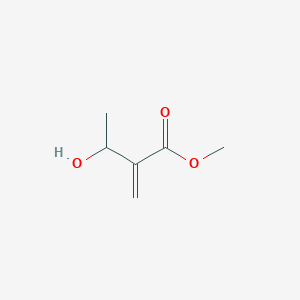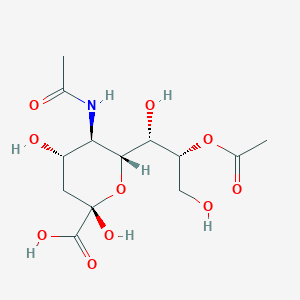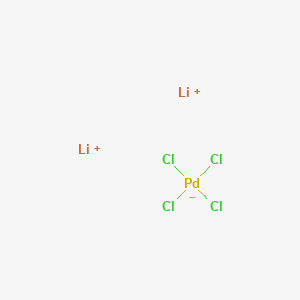
Lithium tetrachloropalladate(II)
Descripción general
Descripción
Lithium tetrachloropalladate(II) is a chemical compound with the molecular formula Cl4Pd . It acts as a catalyst in organic reactions . The compound appears as brown crystals or crystalline powder .
Molecular Structure Analysis
The molecular structure of Lithium tetrachloropalladate(II) is represented by the formula Cl4Pd . It has a molecular weight of 262.11 (anhydrous basis) .Physical And Chemical Properties Analysis
Lithium tetrachloropalladate(II) is soluble in water . It appears as brown crystals or crystalline powder . The compound has a molecular weight of 262.11 (anhydrous basis) .Aplicaciones Científicas De Investigación
Catalyst in Organic Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Lithium tetrachloropalladate(II) is known to act as a catalyst in organic reactions . A catalyst is a substance that can increase the rate of a reaction by lowering the activation energy, but it is not consumed in the reaction itself.
- Results or Outcomes : The use of Lithium tetrachloropalladate(II) as a catalyst can lead to increased efficiency and yield in organic reactions. However, the specific results or outcomes would depend on the particular reaction being catalyzed .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dilithium;tetrachloropalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Li.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYYJWVQORMAOY-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Li2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tetrachloropalladate(II) | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)
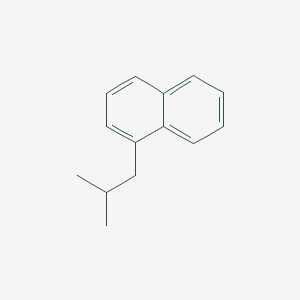
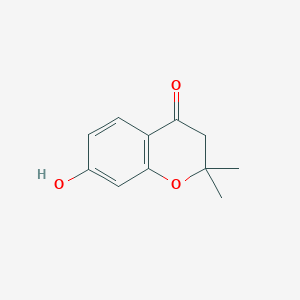



![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)


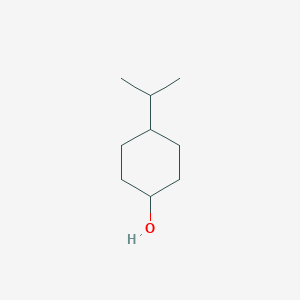
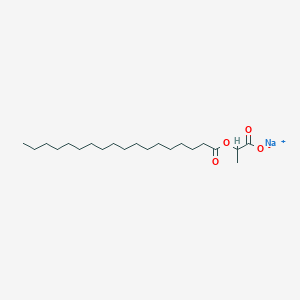
![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
